molecular formula C18H26ClN3O2 B13532131 (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

Cat. No.: B13532131
M. Wt: 351.9 g/mol
InChI Key: SDYVBSKKZDAEGY-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a phenyl group, and an isoxazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.

    Synthesis of the Isoxazole Moiety: The isoxazole ring is formed through a cycloaddition reaction involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the piperidine and isoxazole moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone
  • (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanol
  • (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methane

Uniqueness

The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for various applications. The presence of both piperidine and isoxazole rings in the structure provides a unique combination of chemical properties that can be exploited in different research and industrial contexts.

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H

InChI Key

SDYVBSKKZDAEGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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